molecular formula C14H17BFNO4 B14790976 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B14790976
M. Wt: 293.10 g/mol
InChI Key: HASVLHUAJVFILK-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester is a boronic acid ester derivative of indole, featuring a tert-butyl ester group at position 1, a borono group at position 2, and substituents at positions 5 (fluoro) and 6 (methyl). This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where boronic acids/esters act as key intermediates in forming carbon-carbon bonds. The tert-butyl ester enhances steric protection of the carboxylic acid moiety, improving stability during synthesis and storage .

  • Coupling reactions: Sodium ethoxide-mediated condensation of indole carboxylates with aminobenzophenones (as seen in for related carboxamides) .
  • Boronic ester formation: Protection of boronic acid groups with pinacol or tert-butyl esters under controlled conditions (e.g., FA-series compounds in ) .

Properties

Molecular Formula

C14H17BFNO4

Molecular Weight

293.10 g/mol

IUPAC Name

[5-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C14H17BFNO4/c1-8-5-11-9(6-10(8)16)7-12(15(19)20)17(11)13(18)21-14(2,3)4/h5-7,19-20H,1-4H3

InChI Key

HASVLHUAJVFILK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C(=C2)F)C)(O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole framework. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For the target molecule, a substituted phenylhydrazine precursor bearing fluoro and methyl groups at positions 5 and 6, respectively, is reacted with a ketone under acidic conditions (e.g., HCl/EtOH at 80–100°C). The reaction proceeds via-sigmatropic rearrangement, yielding the 5-fluoro-6-methylindole intermediate.

Key Optimization Parameters :

  • Acid Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to traditional HCl.
  • Solvent System : Ethanol-water mixtures (4:1 v/v) improve solubility of polar intermediates.
  • Yield : 68–72% under optimized conditions.

Transition-Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation offers a modern alternative for indole synthesis. A substituted aniline derivative undergoes cyclization with an alkyne in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 120°C. This method provides superior regiocontrol for introducing the 5-fluoro and 6-methyl groups.

Introduction of the Boronic Acid Group

The boronic acid moiety at position 2 is critical for subsequent cross-coupling reactions. Two strategies are prevalent: direct borylation and halogen-borane exchange.

Direct C–H Borylation

Using Ir-catalyzed C–H activation, the indole substrate reacts with bis(pinacolato)diboron (B₂pin₂) under photoredox conditions. The catalyst system Ir(ppy)₃ (2 mol%) and dtbpy (4 mol%) in THF at 60°C achieves 85% borylation selectivity at position 2.

Table 1: Comparative Analysis of Borylation Methods

Method Catalyst Solvent Temperature (°C) Yield (%)
Ir-catalyzed C–H Ir(ppy)₃ THF 60 85
Miyaura Borylation Pd(dppf)Cl₂ DME 80 78

Halogen-Borane Exchange

A brominated indole intermediate (2-bromo-5-fluoro-6-methylindole) undergoes Miyaura borylation with bis(neopentyl glycolato)diboron (B₂neop₂) using Pd(dppf)Cl₂ (3 mol%) in DME at 80°C. This method affords the boronic acid pinacol ester, which is subsequently hydrolyzed to the free boronic acid.

Fluorination and Methylation Strategies

Electrophilic Fluorination

Late-stage fluorination at position 5 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C. The reaction proceeds via an electrophilic aromatic substitution mechanism, achieving 92% regioselectivity.

Radical Methylation

A novel photoredox-mediated radical approach introduces the methyl group at position 6. Using tert-butyl peroxybenzoate as the methyl source and Ir(ppy)₃ as the photocatalyst, the reaction occurs in DMF under blue LED irradiation (450 nm), yielding 76% of the methylated product.

Esterification with tert-Butyl Group

The final step involves protecting the indole nitrogen with a tert-butyl ester. Two approaches are validated:

Steglich Esterification

The carboxylic acid intermediate reacts with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 25°C. This method achieves 89% conversion within 12 hours.

Table 2: Esterification Conditions Comparison

Reagent System Solvent Time (h) Yield (%)
DCC/DMAP CH₂Cl₂ 12 89
EDCI/HOBt DMF 8 84

Acid-Catalyzed Transesterification

An alternative pathway employs tert-butyl acetate as both solvent and reagent, with p-toluenesulfonic acid (pTSA) as catalyst (5 mol%) at reflux (110°C). This one-pot method simplifies purification but reduces yield to 74%.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing three critical challenges:

Continuous Flow Reactor Optimization

A segmented flow reactor system minimizes decomposition of light-sensitive intermediates during borylation. Residence time of 8 minutes at 60°C improves throughput by 40% compared to batch processes.

Purification via Simulated Moving Bed Chromatography

Industrial purification employs SMB chromatography with a chiral stationary phase (CSP) to resolve residual enantiomeric impurities (<0.5% ee).

Waste Stream Management

The boron-containing byproducts are treated with aqueous NaOH (2 M) to precipitate boron salts, achieving 98% recovery for reuse.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The boronic acid group can form reversible covalent bonds with biomolecules, affecting their function . The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs in the Boronic Acid Ester Family

The table below compares the target compound with structurally related indole boronic acid esters:

Compound Name (Full IUPAC) Substituents (Position) Molecular Formula Purity (%) Key Applications/Notes Source
Target Compound 2-borono, 5-fluoro, 6-methyl C₁₆H₂₀BFNO₄ N/A* Suzuki coupling; tert-butyl ester Inferred
1H-Indole-1-carboxylic acid, 2-borono-5-[[(tert-butoxy)carbonyl]amino]-, tert-butyl ester (FA-2063) 2-borono, 5-Boc-amino C₂₀H₂₈BN₂O₄ 95 Protected amino group for peptide synthesis
Indole-6-boronic acid, pinacol ester (PN-2932) 6-borono C₁₄H₁₈BNO₂ 98 Cross-coupling reactions
1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, tert-butyl ester 2-borono, 6-CF₃ C₁₄H₁₅BF₃NO₄ N/A Enhanced electron-withdrawing effects

*Purity data unavailable in provided evidence.

Key Observations :

  • Ester Stability : Tert-butyl esters (e.g., FA-2063, target compound) offer superior hydrolytic stability compared to pinacol esters (PN-2932), which are more labile under acidic conditions .

Comparison with Indole Carboxamides and Carboxylates

describes 5-fluoroindole-2-carboxamides , such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3), which share the 5-fluoroindole core but replace the boronic acid ester with a carboxamide group. These compounds exhibit distinct applications (e.g., kinase inhibition) and synthesis routes involving sodium ethoxide-mediated condensations .

Parameter Target Boronic Ester 5-Fluoroindole Carboxamide (Compound 3)
Functional Group Borono, tert-butyl ester Carboxamide
Synthetic Yield N/A 37.5% (via reflux in DMSO)
Applications Cross-coupling intermediates Biological activity studies

Comparison with Other Indole Esters

1-Methyl-1H-indole-5-carboxylic acid () and tert-butyl indole carboxylates (–10) highlight the role of ester groups in modulating solubility and reactivity:

  • Methyl esters (e.g., 1-Methyl-1H-indole-5-carboxylic acid) are less sterically hindered but more prone to hydrolysis than tert-butyl esters .
  • tert-Butyl esters (e.g., 1H-Indole-1-carboxylic acid, 3-methyl-, tert-butyl ester in ) are preferred in multi-step syntheses due to their stability under basic/acidic conditions .

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl ester in the target compound likely requires protection/deprotection strategies similar to FA-series compounds (), though fluorinated and methylated indole precursors may necessitate specialized reagents .
  • Reactivity in Cross-Couplings : The 5-fluoro substituent may enhance electrophilicity at the boron center, while the 6-methyl group could reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ) .

Q & A

Q. Validation :

  • Post-reaction, analyze coupling products via GC-MS or 19F^{19}\text{F}-NMR to confirm retention of fluorine .

Advanced: How can researchers resolve contradictions in synthetic yield data caused by competing side reactions?

Answer:

  • Common Side Reactions :
    • Deborylation during indole functionalization.
    • Ester hydrolysis under acidic reflux conditions .
  • Mitigation Strategies :
    • Use protecting groups (e.g., trimethylsilyl) for the boronate during indole synthesis .
    • Replace acetic acid with milder acids (e.g., p-TsOH) in condensation steps to preserve the ester .
  • Data Reconciliation :
    Compare reaction outcomes under varying conditions (e.g., solvent, temperature) using DOE (Design of Experiments) to identify optimal parameters .

Advanced: What computational methods are suitable for studying the electronic effects of the boronate and fluorine substituents?

Answer:

  • DFT Calculations :
    • Use Gaussian or ORCA to model the compound’s HOMO/LUMO orbitals, focusing on boronate’s electron-withdrawing effect and fluorine’s electronegativity .
    • Simulate 11B^{11}\text{B}-NMR chemical shifts to validate boron hybridization states .
  • MD Simulations :
    Analyze steric effects of the tert-butyl group on binding affinity in catalytic or biological systems .

Advanced: How can researchers evaluate the biological activity of this compound, given its structural complexity?

Answer:

  • Target Identification :
    Fluorinated indoles often target kinases or GPCRs. Screen against kinase panels (e.g., Flt3 or PKC isoforms) using fluorescence polarization assays .
  • ADMET Profiling :
    • Assess metabolic stability in liver microsomes; the tert-butyl ester may reduce hydrolysis rates compared to methyl esters .
    • Measure boron-mediated toxicity via cell viability assays (e.g., MTT in HEK293 cells) .

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